5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride
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Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and synthetically produced natural fluorocarbon-based compounds . The presence of the trifluoromethyl group enhances the physical and chemical properties of the compound, as well as its bioactivities.
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been achieved through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl compounds is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds has been studied using both experimental and theoretical methods . The presence of the trifluoromethyl group imparts unique characteristics such as increased lipophilicity and bioavailability.Chemical Reactions Analysis
Trifluoromethyl-containing compounds are versatile intermediates in chemical reactions . They can be synthesized via various reactions, demonstrating the compound’s utility in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability.Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities, making it a valuable component in the development of new drugs .
Antimicrobial Activity
Compounds containing the trifluoromethyl group, such as “5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride”, have shown promising antimicrobial activity . They have been found to be effective against various microorganisms, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus .
Antifungal Action
The trifluoromethyl group can contribute to the antifungal action of certain compounds . For instance, benzoxaboroles, which can be formed from 2-formylphenylboronic acids like “5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride”, have been found to inhibit the cytoplasmic leucyl-tRNA synthetase of fungi .
Antibacterial Agents
Compounds containing 2-formylphenylboronic acids, such as “5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride”, have shown potential as antibacterial agents . They have been found to be particularly effective against Bacillus cereus .
Cancer Research
Research efforts are exploring the use of trifluoromethyl-containing compounds in the development of new anticancer drugs. The trifluoromethyl group can enhance the therapeutic properties of these drugs.
Suzuki-Miyaura Couplings
The trifluoromethyl group can participate in Suzuki-Miyaura couplings, a type of chemical reaction that forms carbon-carbon bonds. This makes “5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride” a valuable tool in the synthesis of complex molecules.
Synthesis of Triazole-5 (4H)-thiones Scaffolds
The trifluoromethyl group can be used in the synthesis of triazole-5 (4H)-thiones scaffolds . This involves sequential nucleophilic addition and intramolecular ring closing reactions .
Development of New Drugs
The trifluoromethyl group is being explored as a scaffold for developing new drugs. Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-bacterial and anti-fungal activities.
Mechanism of Action
In terms of mode of action, some trifluoromethyl-containing compounds work by inhibiting certain enzymes. For example, trifluridine, a nucleoside metabolic inhibitor, gets incorporated into the DNA of cancer cells, disrupting DNA function during cell replication .
As for pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug can greatly impact its bioavailability. For instance, the solubility of a compound in different environments can affect its absorption and distribution in the body .
The result of a drug’s action can vary widely depending on its specific mechanism of action and the biochemical pathways it affects. For example, some drugs may cause cell death, while others may inhibit cell growth or proliferation .
Finally, the action environment of a drug can be influenced by various factors, including pH, temperature, and the presence of other substances. For instance, some drugs act better when soil humidity is between high and elevated .
Safety and Hazards
Future Directions
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . With its unique physical and chemical properties and excellent bioactivities, it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
properties
IUPAC Name |
5-(trifluoromethyl)-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-1-3-11-4-2-10-5;/h5,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQGPSAIQKJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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